molecular formula C21H22N2O B2653566 3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide CAS No. 329778-41-8

3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide

Cat. No.: B2653566
CAS No.: 329778-41-8
M. Wt: 318.42
InChI Key: HRHWSKDJNXJDIB-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide is a chemical compound with the CAS Registry Number 329778-41-8 and a molecular formula of C21H22N2O . It features an acrylamide backbone linked to a 2,4-dimethylphenyl group and a 1H-indol-3-ylethylamine moiety, a structure common in compounds investigated for their biological activity in neurological and pharmacological research . Compounds with similar acrylamide structures have been studied for their interactions with neuronal proteins, where the α,β-unsaturated carbonyl group can act as a soft electrophile, potentially forming covalent adducts with cysteine residues on specific presynaptic proteins . This mechanism is of significant interest in neuroscience for understanding neurotoxicity and synaptic function . The structural motifs present in this molecule—specifically the indole and substituted phenyl rings—are frequently encountered in the development of small molecule ligands for various neuropeptide receptors and other central nervous system targets . As such, this compound serves as a valuable building block or reference standard in medicinal chemistry and neuropharmacology research programs aimed at exploring new therapeutic agents or biochemical pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-15-7-8-17(16(2)13-15)9-10-21(24)22-12-11-18-14-23-20-6-4-3-5-19(18)20/h3-10,13-14,23H,11-12H2,1-2H3,(H,22,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHWSKDJNXJDIB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then coupled with an acrylamide moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. For example, the indole derivative can be synthesized through a Fischer indole synthesis, followed by a coupling reaction with an acrylamide derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the acrylamide group to an amine, using reagents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction could produce amines.

Scientific Research Applications

3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. The acrylamide group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function. These interactions can affect various biological pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of Key Analogs
Compound Name / ID Aromatic Substituent Amide Side Chain Biological Activity Key Findings Reference
Target Compound 2,4-Dimethylphenyl 2-(1H-Indol-3-yl)ethyl Not explicitly reported Structural similarity to anti-inflammatory and kinase-inhibiting analogs
(E)-3-(3,4-Dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide 3,4-Dimethoxyphenyl Same as target Unknown Structural analog with potential CNS activity due to methoxy groups
(2Z)-N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-cyano-3-{[2-(1H-indol-3-yl)ethyl]amino}acrylamide 4-Chloro-3-(trifluoromethyl)phenyl Cyano and amino modifications Not tested Electron-withdrawing groups may enhance binding to hydrophobic pockets
N-[2-(1H-Indol-3-yl)ethyl]-4-chlorobenzamide 4-Chlorophenyl Benzamide (non-acrylamide) Antimalarial Blocks melatonin-induced synchronization in Plasmodium falciparum
(E)-N-(2-(dimethylamino)ethyl)-3-(1H-indol-3-yl)-N-(pyridin-2-yl)acrylamide Pyridin-2-yl Dimethylaminoethyl FAK inhibition IC₅₀ = 8.37 µM in triple-negative breast cancer cells
N-trans-Feruloyltyramine (from Lycium spp.) 4-Hydroxy-3-methoxyphenyl Tyramine derivative Anti-inflammatory IC₅₀ = 17.00 µM (NO inhibition)

Substituent Effects on Activity

  • Electron-withdrawing groups (e.g., chloro, trifluoromethyl) : Increase binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .
  • Indole-ethylamine side chain: Critical for mimicking endogenous indoleamines (e.g., melatonin), enabling receptor modulation .

Therapeutic Implications

  • Anticancer activity : FAK inhibitors (e.g., ) highlight the role of acrylamides in disrupting cancer cell migration and proliferation .

Biological Activity

The compound 3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound belongs to a class of acrylamide derivatives, which are known for their diverse biological activities. The structural formula can be represented as:

C17H20N2O\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{O}

Key Features:

  • Aromatic Rings : The presence of the 2,4-dimethylphenyl group enhances lipophilicity, potentially improving bioavailability.
  • Indole Moiety : The indole structure is often associated with various pharmacological effects, including anti-cancer and anti-inflammatory properties.

Antiviral Properties

Recent research has highlighted the antiviral potential of acrylamide derivatives against various viral targets. For instance, studies have shown that similar compounds exhibit inhibitory effects on the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), suggesting that this compound may possess comparable activity .

Anticancer Activity

The compound's structural similarity to known anticancer agents indicates potential efficacy in inhibiting tumor growth. Research has demonstrated that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways related to cell survival and proliferation.

Enzyme Inhibition

Inhibitory effects on specific enzymes have also been noted. For example, compounds with similar structures have shown activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests that this compound may also impact cell cycle progression in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralInhibition of RdRp
AnticancerInduction of apoptosis via signaling modulation
Enzyme InhibitionCDK inhibition leading to cell cycle arrest

Experimental Results

In vitro studies have demonstrated that the compound exhibits dose-dependent cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value in the micromolar range for breast cancer cells, indicating significant potential for therapeutic development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.